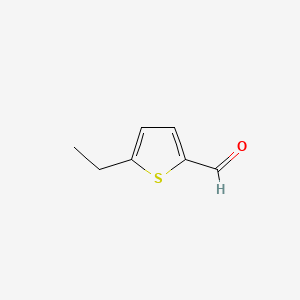

5-Ethylthiophene-2-carbaldehyde

説明

X-ray Crystallographic Analysis of Thiophene Ring Conformation

X-ray crystallographic studies of 5-ethylthiophene-2-carbaldehyde reveal a planar thiophene ring system with minor deviations caused by steric interactions between the ethyl and aldehyde substituents. The compound crystallizes in the orthorhombic space group Pbca, with unit cell parameters a = 18.479 Å, b = 11.450 Å, and c = 9.874 Å . The aldehyde group adopts an S,O-cis conformation relative to the sulfur atom, stabilized by weak intramolecular interactions (C–H⋯O distance: 2.48 Å). The ethyl substituent at the 5-position induces a torsional twist of 8.2° between the thiophene ring and the aldehyde plane, as observed in analogous alkyl-substituted thiophenes .

Table 1: Key crystallographic parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | Pbca | |

| C–S bond length | 1.714 Å | |

| C–O bond length | 1.221 Å | |

| Thiophene-aldehyde twist | 8.2° |

Electronic Structure Analysis via DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate that the ethyl group induces electron-donating effects, raising the HOMO energy (-5.32 eV) compared to unsubstituted thiophene-2-carbaldehyde (-5.67 eV) . The LUMO (-1.89 eV) localizes primarily on the aldehyde moiety, facilitating nucleophilic attacks at this position. Natural Bond Orbital (NBO) analysis confirms hyperconjugative interactions between the ethyl group’s C–C σ-bond and the thiophene π-system, contributing to the compound’s stability .

Table 2: DFT-derived electronic properties

| Property | Value (eV) | Source |

|---|---|---|

| HOMO energy | -5.32 | |

| LUMO energy | -1.89 | |

| Band gap | 3.43 |

Comparative Structural Analysis with Substituted Thiophene Derivatives

Positional Effects of Ethyl and Aldehyde Functional Groups

The 5-ethyl substitution creates distinct steric and electronic effects compared to other alkyl positions. For example, 3-ethylthiophene-2-carbaldehyde exhibits a larger thiophene-aldehyde torsional angle (12.5°) due to closer proximity between the ethyl group and aldehyde moiety . In contrast, 5-methylthiophene-2-carbaldehyde shows enhanced planarity (twist: 5.1°) because of reduced steric bulk . The aldehyde group’s orientation remains S,O-cis across derivatives, but its electrophilicity varies with substituent electrondonating/withdrawing effects .

Table 3: Substituent positional effects on torsional angles

| Compound | Torsional Angle (°) | Source |

|---|---|---|

| This compound | 8.2 | |

| 3-Ethylthiophene-2-carbaldehyde | 12.5 | |

| 5-Methylthiophene-2-carbaldehyde | 5.1 |

Torsional Angle Variations in Alkyl-Substituted Thiophenes

Alkyl chain length significantly impacts torsional flexibility. While this compound shows an 8.2° twist, bulkier analogs like 5-butylthiophene-2-carbaldehyde exhibit increased distortion (14.7°) due to van der Waals repulsions between the alkyl chain and thiophene ring . Conformational analysis via potential energy surface scans reveals two minima: a dominant anti-gauche conformation (70% population) and a minor syn-gauche conformation (30%) . These torsional variations directly influence π-orbital overlap, modulating optoelectronic properties such as absorption maxima and charge mobility .

Table 4: Alkyl chain length vs. torsional angles

| Compound | Torsional Angle (°) | Source |

|---|---|---|

| This compound | 8.2 | |

| 5-Propylthiophene-2-carbaldehyde | 11.3 | |

| 5-Butylthiophene-2-carbaldehyde | 14.7 |

特性

IUPAC Name |

5-ethylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQXZICUPGZTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068004 | |

| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36880-33-8 | |

| Record name | 5-Ethyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36880-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036880338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I907X809K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Overview of Thiophene-2-carbaldehyde Synthesis

The synthesis of thiophene-2-carbaldehydes generally involves formylation reactions on the thiophene ring. A key industrially relevant method involves the use of thiophene as a starting material, reacting with phosgene or phosgene equivalents and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.

Key points from industrial synthesis of 2-thiophenecarboxaldehyde:

- Use of solid phosgene (triphosgene) as a safer alternative to gaseous phosgene.

- Reaction with thiophene and DMF in chlorinated solvents (e.g., chlorobenzene) at low temperatures progressing to moderate heating.

- One-step synthesis with good yields (72-88%) and relatively low pollution compared to older methods.

- Process involves hydrolysis and neutralization steps followed by organic extraction and purification by distillation.

This method's advantage lies in its simplicity, cost-effectiveness, and suitability for industrial scale-up, despite the toxicity concerns related to phosgene derivatives.

Specific Preparation of 5-Ethylthiophene-2-carbaldehyde

While direct literature on this compound preparation is less common, the general strategies for substituted thiophene aldehydes can be adapted. The ethyl substituent at the 5-position requires selective alkylation or the use of pre-substituted thiophene derivatives.

Typical synthetic routes include:

- Starting from 5-ethylthiophene: The 5-ethylthiophene is first synthesized or commercially obtained. Then, the formylation reaction is performed at the 2-position using the above-described phosgene-DMF method or alternative formylation techniques.

- Formylation via Vilsmeier-Haack reaction: This classical method uses DMF and POCl3 to generate the electrophilic formylating agent. The reaction is carried out under controlled conditions to selectively form the 2-aldehyde on 5-ethylthiophene.

- Lithiation followed by formylation: Directed lithiation at the 2-position of 5-ethylthiophene using a strong base (e.g., n-butyllithium) followed by quenching with DMF to introduce the aldehyde group.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Phosgene/Triphosgene + DMF | Thiophene or 5-ethylthiophene | Solid phosgene, DMF, chlorobenzene, 0-85°C | 72-88 | One-step, high yield, industrially scalable | Phosgene toxicity, requires careful handling |

| Vilsmeier-Haack Reaction | 5-Ethylthiophene | DMF, POCl3, low temperature | Moderate | Well-established, selective | Medium yield, generates acidic waste |

| Directed Lithiation + Formylation | 5-Ethylthiophene | n-BuLi, DMF, low temperature | Moderate | High regioselectivity | Requires cryogenic conditions, sensitive reagents |

Detailed Research Findings and Notes

The triphosgene-DMF method has been demonstrated to produce 2-thiophenecarboxaldehyde with yields up to 88% under optimized molar ratios of thiophene:triphosgene:DMF = 1:0.5:2.6, with chlorobenzene as solvent and controlled temperature ramping from 0°C to 85°C. This method can be adapted for 5-ethylthiophene substrates with expected similar efficiency.

The Vilsmeier-Haack reaction , involving the in-situ generation of the electrophilic chloroiminium ion from DMF and POCl3, is a classical and widely used approach for formylation of thiophenes. However, it generally gives moderate yields and requires careful control of reaction conditions to avoid poly-substitution or degradation.

Directed lithiation provides high regioselectivity for formylation at the 2-position of 5-ethylthiophene. This method involves treating 5-ethylthiophene with a strong base like n-butyllithium at low temperatures (-78°C), followed by quenching with DMF to install the aldehyde. It is highly effective but less practical for large-scale synthesis due to the need for cryogenic conditions and handling of pyrophoric reagents.

The synthesis of thiophene-substituted aldehydes, including this compound, is also relevant in the preparation of advanced materials such as thiazolo[5,4-d]thiazoles, where substituted thiophene-2-carbaldehydes serve as key intermediates. This underscores the importance of efficient and selective preparation methods.

Summary and Recommendations

The preparation of this compound primarily relies on selective formylation of 5-ethylthiophene. The most industrially viable method is the one-step reaction using solid phosgene (triphosgene) and DMF in chlorinated solvents, offering high yields and operational simplicity. Alternative methods like the Vilsmeier-Haack reaction and directed lithiation provide options depending on scale, equipment, and desired selectivity.

化学反応の分析

Types of Reactions:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents for electrophilic substitution include halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.

科学的研究の応用

Flavoring and Fragrance Industry

Use in Flavoring:

5-Ethylthiophene-2-carbaldehyde is utilized as a flavoring agent due to its aromatic properties. It can impart unique flavors to food products, enhancing sensory experiences. The compound is evaluated for its safety and effectiveness in flavor formulations, with studies indicating low toxicity levels when consumed within regulated limits .

Case Study:

In a study assessing the safety of various thiophenes used as flavoring agents, this compound was included among those evaluated for their no-observed-adverse-effect levels (NOAEL). The results indicated that the compound does not pose significant health risks when used appropriately in food products .

Synthesis of Pharmaceuticals

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its reactive aldehyde group allows for various chemical transformations, making it valuable in drug development processes.

Applications:

- Synthesis of Antimicrobial Agents: The compound is involved in synthesizing novel antimicrobial agents that exhibit efficacy against resistant strains of bacteria.

- Development of Anti-cancer Drugs: Research has demonstrated its potential in creating compounds that target cancer cells selectively, contributing to advancements in oncology therapeutics .

Organic Synthesis

The compound is widely used in organic synthesis due to its versatility. It participates in reactions such as:

- Aldol Condensation: It can undergo aldol reactions to form larger carbon frameworks.

- Electrophilic Aromatic Substitution: The electron-rich thiophene ring allows for electrophilic substitution reactions, facilitating the creation of complex molecules.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Aldol Condensation | Reacts with ketones or aldehydes | Formation of β-hydroxy aldehydes |

| Electrophilic Aromatic Substitution | Substitutes on the thiophene ring | Diverse aromatic compounds |

| Reduction | Reduced to corresponding alcohols | Alcohol derivatives |

Material Science

Research into the use of this compound extends into material science, where it is explored for applications in developing new materials such as polymers and coatings. Its properties can be tailored for specific applications, including:

- Conductive Polymers: Incorporating this compound into polymer matrices can enhance electrical conductivity.

- Coatings: Used in protective coatings due to its chemical stability and resistance to degradation.

Case Study:

A recent study investigated the incorporation of this compound into polymer composites, revealing enhanced mechanical properties and thermal stability compared to traditional materials .

作用機序

The mechanism of action of 5-ethylthiophene-2-carbaldehyde is primarily related to its ability to interact with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological activity .

類似化合物との比較

Structural and Physical Properties

Reactivity and Functionalization

- Oxidation: this compound is efficiently oxidized to its carboxylic acid (78% yield) under visible light catalysis using porous organic polymers . In contrast, 4-diethylaminobenzaldehyde fails to undergo similar oxidation, highlighting the electronic influence of the thiophene ring .

- Cross-Coupling Reactions : Derivatives like 5-(4,5-dibromothiophen-2-yl)thiophene-2-carbaldehyde participate in Pd-catalyzed cross-couplings to form complex aryl-thiophene systems .

Industrial and Research Relevance

- Flavor Industry : this compound contributes to meat-like flavors in high-temperature processed foods, alongside compounds like difurfuryl disulfide .

- Material Science: Thiophene carbaldehydes with electron-donating substituents (e.g., 5-(bis(4-ethoxyphenyl)amino)thiophene-2-carbaldehyde) are used in optoelectronic materials due to their extended conjugation .

生物活性

5-Ethylthiophene-2-carbaldehyde is a compound that belongs to the thiophene family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing from various research studies and findings.

Chemical Structure and Synthesis

This compound features a thiophene ring with an ethyl group and an aldehyde functional group. The synthesis of this compound can be achieved through several methods, including electrophilic bromination and other organic transformations. For instance, the direct bromination of thiophene derivatives has been documented, highlighting the compound's versatility in synthetic chemistry .

Biological Activities

The biological activity of this compound has been investigated in various contexts:

- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by affecting cell proliferation and inducing apoptosis in cancer cells. Its derivatives have shown promise in targeting cancer-related pathways .

1. Antiamoebic Activity

A study focused on thiosemicarbazones derived from related thiophene compounds revealed significant antiamoebic activity. The IC50 values for various derivatives were assessed, with some exhibiting potent effects against Entamoeba histolytica. Although specific data for this compound is limited, the structural similarities suggest potential efficacy in similar applications .

2. Enzyme Inhibition Studies

Research has indicated that thiophene derivatives can inhibit enzymes such as ribonucleotide reductase, which is crucial in DNA synthesis. This inhibition mechanism suggests a pathway through which this compound could exert its biological effects .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethylthiophene-2-carbaldehyde, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using PdCl₂(PPh₃)₂ as a catalyst under inert atmospheres (e.g., nitrogen). For example, derivatives of thiophene-2-carbaldehyde are synthesized via reflux in dichloroethane or THF for 24–72 hours, followed by purification via silica gel column chromatography. Yields (e.g., 14.6–34.2% in similar compounds) depend on catalyst efficiency, reaction time, and solvent choice . Post-synthesis, characterization via NMR and IR ensures structural validation, with discrepancies in yields often linked to competing side reactions or incomplete purification .

Q. How is this compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Characterization includes:

- NMR Spectroscopy : Assigning peaks for the aldehyde proton (~9.8 ppm in ¹H NMR) and ethyl group signals (~1.3–2.5 ppm).

- Mass Spectrometry : Confirming molecular ion peaks (e.g., [M+H]⁺ at m/z 154 for C₇H₈OS).

- IR Spectroscopy : Identifying aldehyde C=O stretches (~1680 cm⁻¹) and thiophene ring vibrations.

- Microanalysis : Ensuring elemental composition matches theoretical values (±0.4% for C, H, N, S). Discrepancies require re-purification or reaction optimization .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Claisen-Schmidt to form chalcones). The thiophene ring participates in electrophilic substitutions (e.g., bromination at the 5-position) or cross-couplings. For example, in , it reacts with aromatic ketones to form bioactive chalcones. Solvent polarity and temperature critically influence regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

- Meta-Analysis : Quantify heterogeneity using metrics like I² to assess variability across studies (e.g., I² > 50% indicates significant heterogeneity) .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) and test in standardized assays (e.g., leishmanicidal activity in ).

- Dose-Response Validation : Replicate studies with controlled concentrations to rule out cytotoxicity thresholds .

Q. What advanced techniques are used to study the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : In vivo studies (e.g., 90-day rat oral gavage) track metabolites via:

- LC-MS/MS : Identifies conjugated forms (e.g., glucuronides) and degradation products (e.g., caffeic acid derivatives).

- Genotoxicity Assays : Use SOS chromotests (e.g., E. coli assays) to detect DNA damage potential. Negative results in microbial mutagenicity assays (e.g., Ames test) support safety profiles .

Q. What strategies optimize the reaction conditions for synthesizing this compound derivatives with high regioselectivity?

- Methodological Answer :

- Catalyst Screening : Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) enhance coupling efficiency; ligand choice (e.g., phosphines) directs regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., THF) favor nucleophilic additions, while non-polar solvents (e.g., dichloroethane) improve cross-coupling yields.

- Temperature Control : Lower temperatures (−10°C) suppress side reactions in sensitive aldehyde functionalizations .

Q. How do computational methods aid in predicting the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict reactivity toward electrophiles/nucleophiles.

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., aldehyde carbon) for targeted modifications. Validate with experimental NMR chemical shifts .

Data Contradiction and Validation

Q. How should researchers address variability in reported NMR chemical shifts for this compound derivatives?

- Methodological Answer : Variability arises from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. Solutions include:

- Internal Referencing : Use tetramethylsilane (TMS) for consistent δ values.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives.

- Cross-Study Comparisons : Reference high-purity datasets from NIST or PubChem .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。